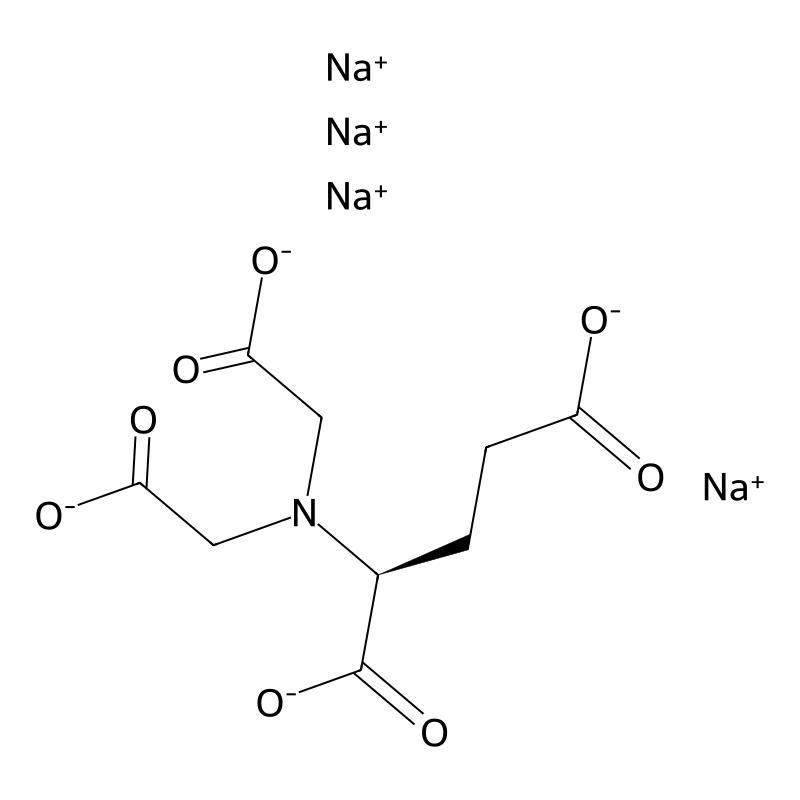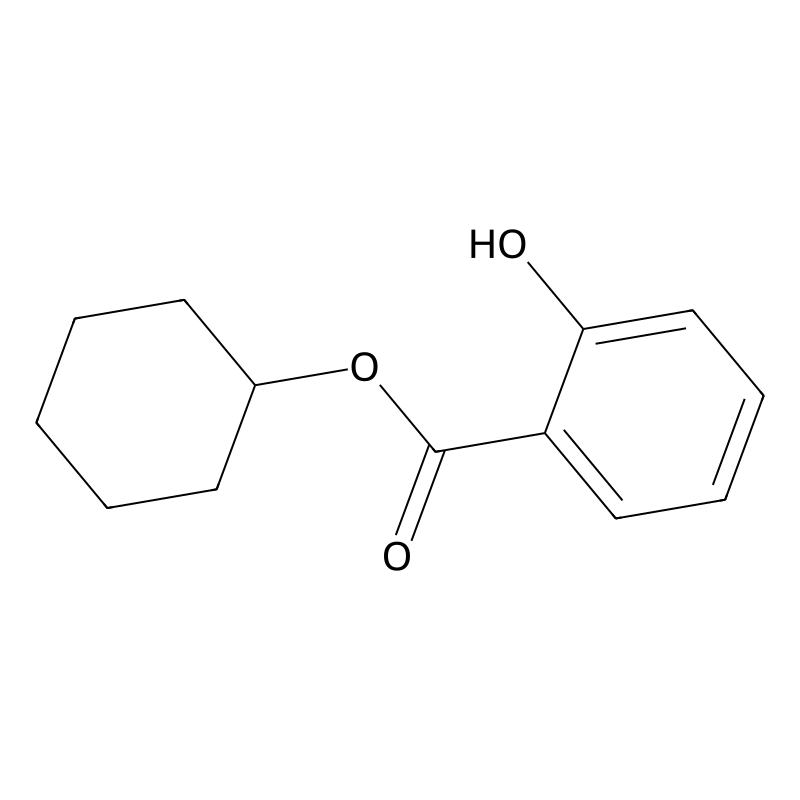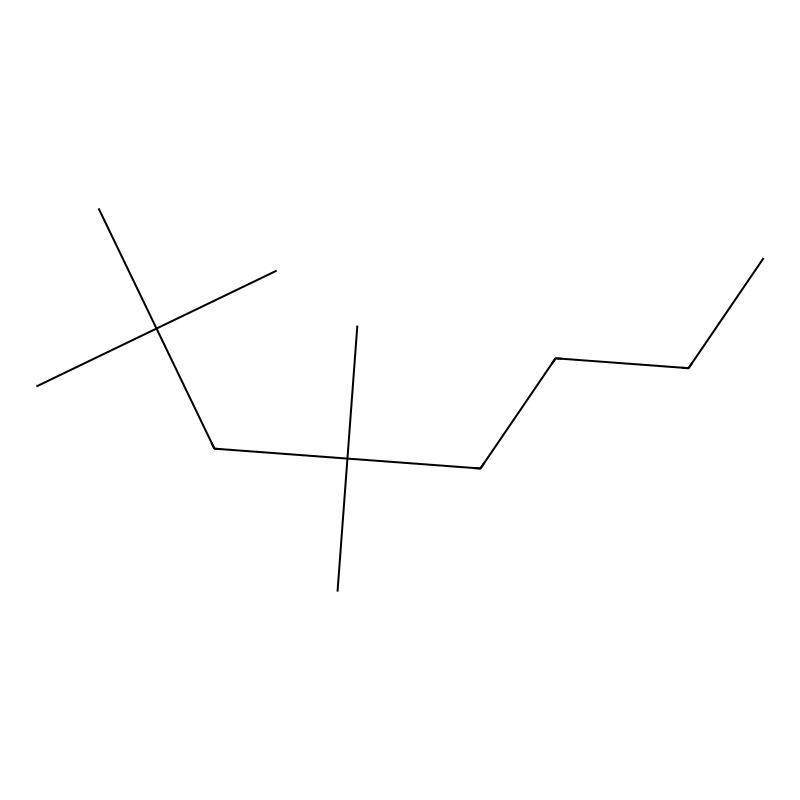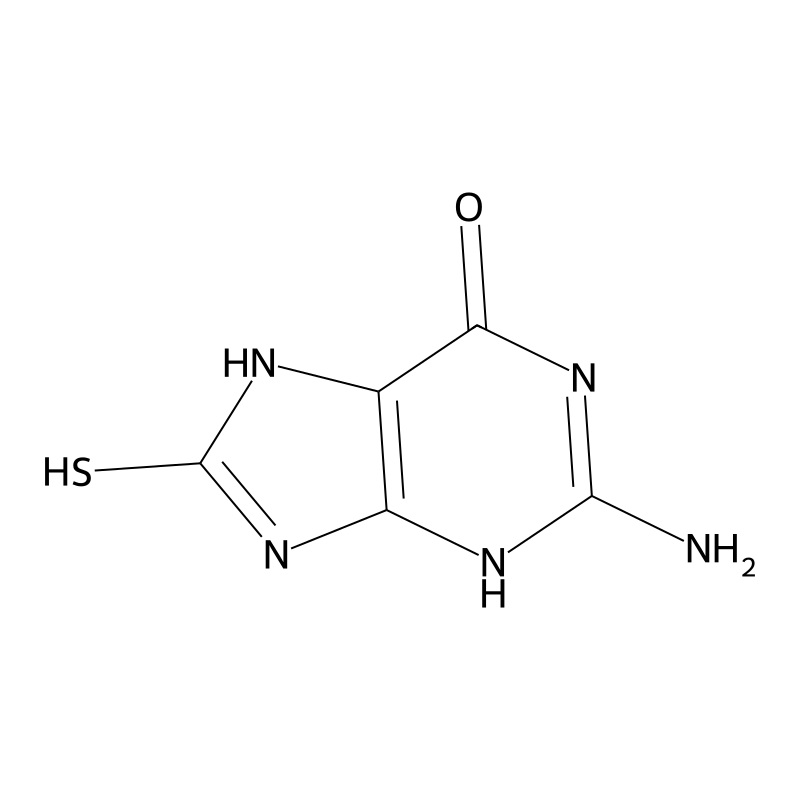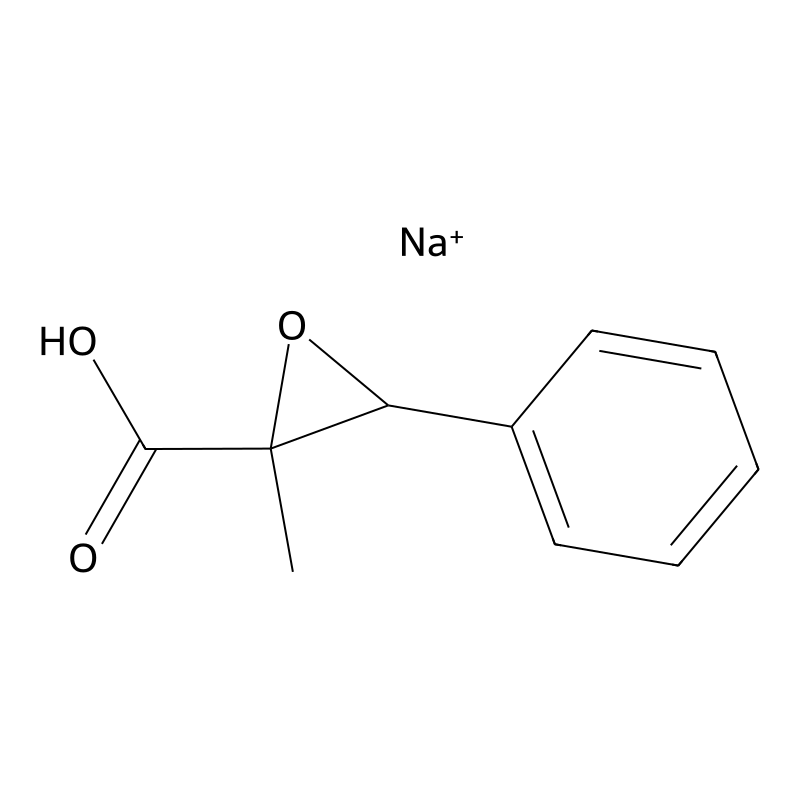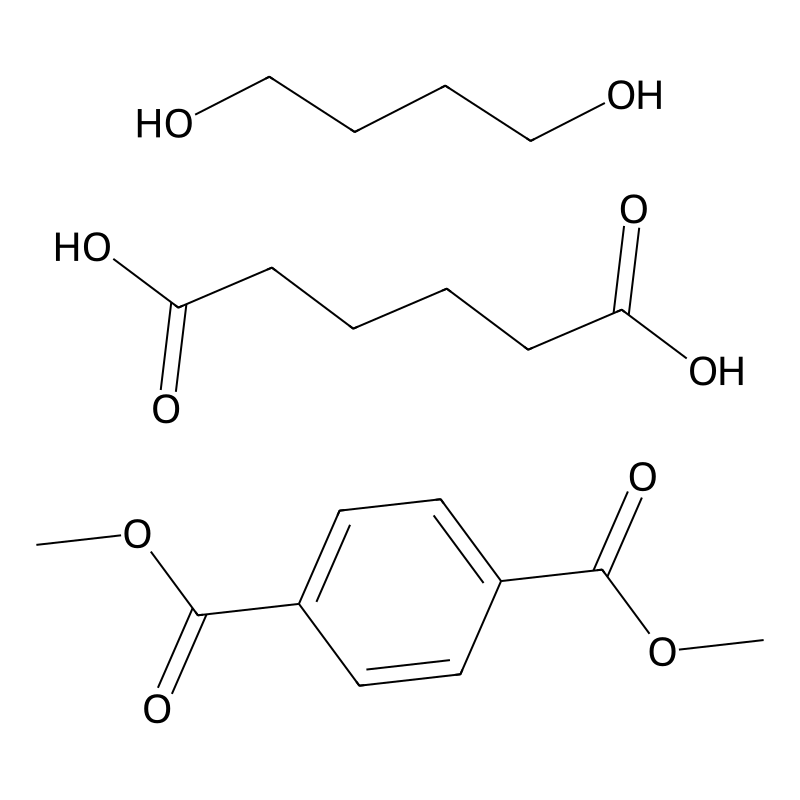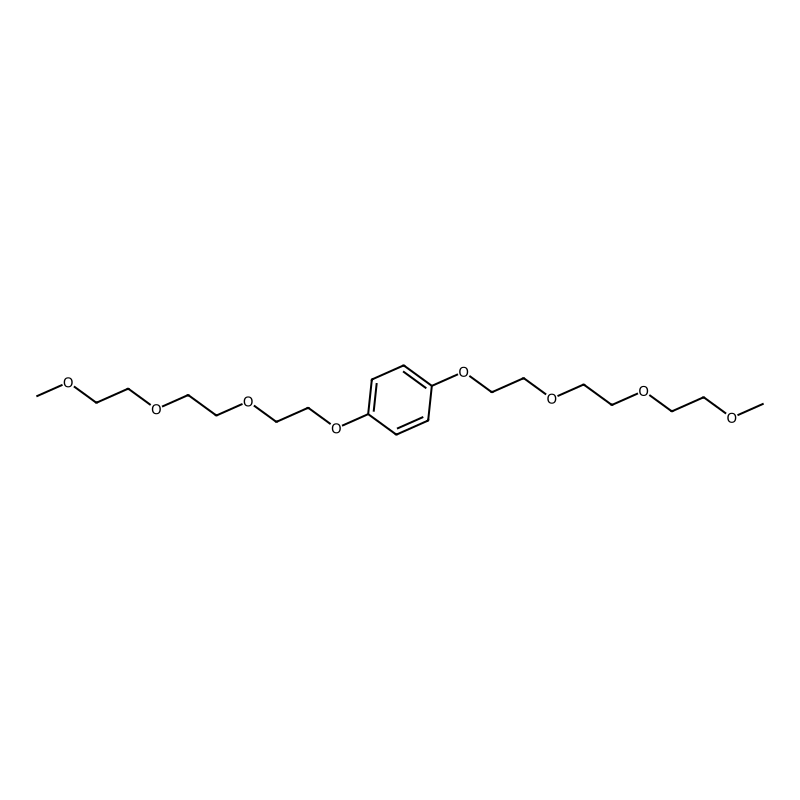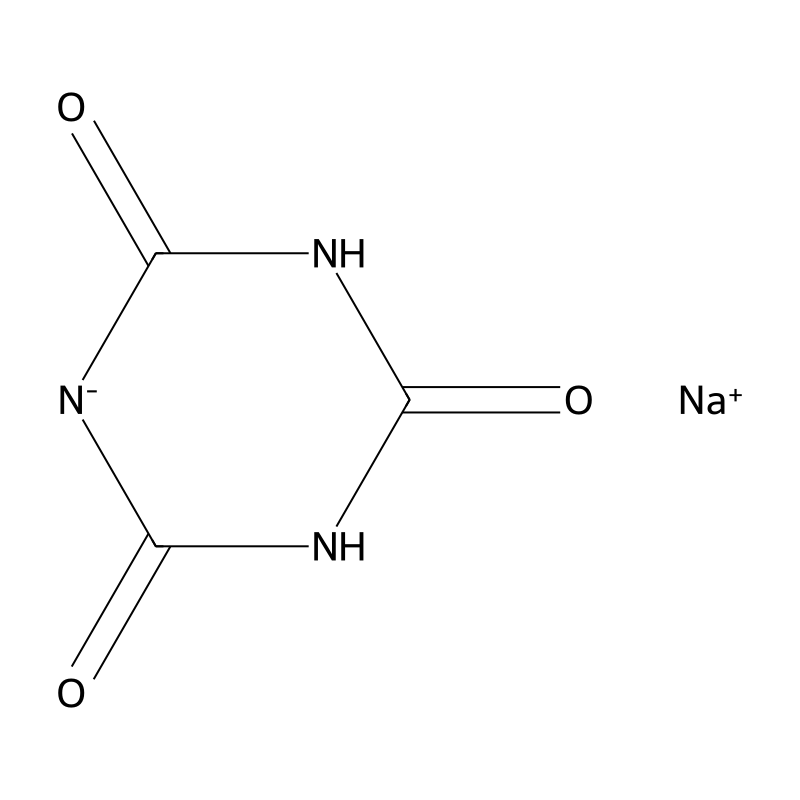tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
Catalog No.
S747597
CAS No.
1008139-18-1
M.F
C11H15N3O4
M. Wt
253.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
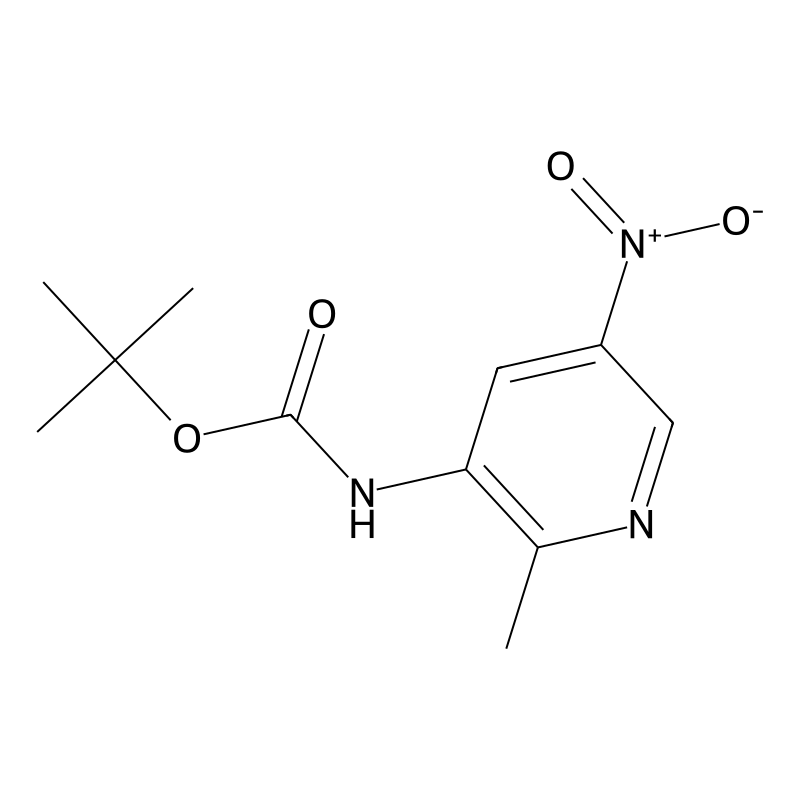
Content Navigation
CAS Number
1008139-18-1
Product Name
tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
IUPAC Name
tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate
Molecular Formula
C11H15N3O4
Molecular Weight
253.25 g/mol
InChI
InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15)
InChI Key
BOOVJRCGLILENB-UHFFFAOYSA-N
SMILES
CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Canonical SMILES
CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Molecular Structure Analysis
The key features of the molecule include:
- A central pyridine ring with a nitrogen atom and three carbon atoms.
- A nitro group (NO2) attached to the fifth position of the pyridine ring, known for its electron-withdrawing properties.
- A methyl group (CH3) attached to the second position of the pyridine ring.
- A carbamate functional group (NH-(CO)-Ot-Bu), linked to the third position of the pyridine ring. The carbamate group consists of a carbonyl group (C=O), an amine group (NH), and a tert-butyl group (Ot-Bu, (CH3)3C-).
The presence of the nitro group and the carbamate moiety might influence the overall electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
- Hydrolysis of the carbamate group: The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, potentially yielding 2-methyl-5-nitropyridin-3-ol and tert-butyl alcohol [].
- Reduction of the nitro group: The nitro group can be reduced to an amine group under appropriate reducing conditions.
Physical And Chemical Properties Analysis
- Solid at room temperature due to the presence of the bulky tert-butyl group.
- Moderately soluble in organic solvents like dichloromethane or dimethylformamide due to the combined hydrophobic and hydrophilic regions in the molecule.
- May exhibit acidic properties due to the presence of the carbamate group.
XLogP3
1.6
Wikipedia
Tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
